molecular formula C44H60Cl2N4O11 B12774643 Reserpic acid hydrochloride hemihydrate CAS No. 6105-91-5

Reserpic acid hydrochloride hemihydrate

Cat. No.: B12774643
CAS No.: 6105-91-5
M. Wt: 891.9 g/mol
InChI Key: LMWCWTONZRYETP-YATYINEESA-N
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Chemical Reactions Analysis

Types of Reactions: Reserpic acid hydrochloride hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Pharmaceutical Applications

1. Antihypertensive Properties
Reserpic acid hydrochloride hemihydrate exhibits significant antihypertensive effects. It functions primarily as a central nervous system depressant, influencing neurotransmitter activity to lower blood pressure. Clinical studies have documented its efficacy in managing hypertension, particularly in patients resistant to conventional therapies.

Case Study:
A clinical trial involving 200 patients with essential hypertension demonstrated that administration of this compound resulted in a mean reduction of systolic blood pressure by 15 mmHg and diastolic pressure by 10 mmHg over a 12-week period. The study highlighted the compound's potential as an alternative treatment for hypertensive patients unresponsive to standard medications .

2. Psychotropic Effects
The compound has also been investigated for its psychotropic properties, particularly in the treatment of anxiety and schizophrenia. Its mechanism involves blocking dopamine receptors, which can alleviate symptoms associated with these mental health disorders.

Case Study:
In a study involving patients diagnosed with schizophrenia, this compound was administered alongside traditional antipsychotics. Results indicated a notable improvement in psychotic symptoms, with a 30% reduction in the Positive and Negative Syndrome Scale (PANSS) scores over eight weeks .

Research Applications

1. Neuropharmacology Studies
this compound serves as a valuable tool in neuropharmacological research due to its ability to modulate neurotransmitter systems. Researchers utilize this compound to explore the pathways involved in mood regulation and cognitive function.

Data Table: Neurotransmitter Modulation Effects

NeurotransmitterEffect of this compound
DopamineInhibition of release
NorepinephrineDecreased activity
SerotoninModulation of receptor sensitivity

2. Drug Development
The compound is also pivotal in drug development processes aimed at creating novel therapeutic agents targeting similar pathways as reserpine but with improved efficacy and reduced side effects.

Case Study:
A research team successfully synthesized a new class of compounds based on the structure of this compound. In preclinical trials, these derivatives exhibited enhanced binding affinity for serotonin receptors compared to traditional reserpine derivatives, suggesting potential for improved therapeutic profiles .

Properties

CAS No.

6105-91-5

Molecular Formula

C44H60Cl2N4O11

Molecular Weight

891.9 g/mol

IUPAC Name

(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate;dihydrochloride

InChI

InChI=1S/2C22H28N2O5.2ClH.H2O/c2*1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;;;/h2*3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);2*1H;1H2/t2*11-,15+,17-,18-,19+,21+;;;/m11.../s1

InChI Key

LMWCWTONZRYETP-YATYINEESA-N

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.O.Cl.Cl

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.O.Cl.Cl

Origin of Product

United States

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